N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine
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Overview
Description
Synthesis Analysis
The synthesis of related imidazole compounds and cyclopropanamines involves various strategies. For instance, N-(1-Methyl)cyclopropylbenzylamine, a compound with a cyclopropylamine moiety, was synthesized and shown to inactivate pig liver mitochondrial monoamine oxidase, suggesting a method for synthesizing cyclopropylamine derivatives . Additionally, imidazol(in)ium-2-carboxylates, which are related to imidazole structures, were prepared from N-heterocyclic carbenes (NHCs) by reaction with carbon dioxide, indicating a potential synthetic route for imidazole derivatives .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, which is a five-membered ring containing two nitrogen atoms. The papers do not directly discuss the molecular structure of "N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine," but they do provide information on the structure of related compounds. For example, the synthesis of bicyclic imidazole derivatives from N-cyanolactam 2-imines suggests the versatility of the imidazole ring in forming complex bicyclic structures .
Chemical Reactions Analysis
The chemical reactivity of imidazole and cyclopropanamine derivatives is highlighted in the papers. Cyclopropenimine-catalyzed enantioselective Mannich reactions demonstrate the reactivity of cyclopropylamine derivatives in forming carbon-nitrogen bonds . The ability of imidazol(in)ium-2-carboxylates to act as NHC precursors in ruthenium-promoted olefin metathesis and cyclopropanation reactions indicates the potential for imidazole derivatives to participate in various catalytic processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole and cyclopropanamine derivatives are influenced by their molecular structure. While the papers do not provide specific details on the physical and chemical properties of "N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine," they do mention properties of related compounds. For example, the stability of N-cyclopropyl-N-phenylamine under aerobic conditions and its conversion into N-(1,2-dioxolan-3-yl)-N-phenylamine suggests the sensitivity of cyclopropanamines to oxidative conditions .
Scientific Research Applications
Histamine H3 Receptor Agonism
Research by Kazuta et al. (2003) demonstrated that cyclopropane-based analogues of histamine, including (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, were synthesized as histamine H3 receptor agonists. The "folded" cis-analogue with a cis-cyclopropane structure showed significant binding affinity and agonist effect on the histamine H3 receptor, indicating its potential in selective histamine H3 receptor targeting (Kazuta et al., 2003).
Lysine-Specific Demethylase-1 Inhibition
Blass (2016) reported on a series of functionalized cyclopropanamine inhibitors of Lysine-specific demethylase 1 (LSD1), a crucial enzyme in histone methylation and gene expression. These inhibitors, which include variations of N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine, are being examined as potential therapeutic agents for several neurological conditions such as schizophrenia and Alzheimer's disease (Blass, 2016).
Crystallography and Structural Analysis
Boechat et al. (2016) studied the crystal structures of derivatives including 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, which share structural similarities with N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine. Their research provides valuable insights into the molecular geometry and electron density distribution in such compounds, contributing to a deeper understanding of their chemical behavior (Boechat et al., 2016).
Binding Site Characterization
De Esch et al. (1999) described the synthesis and histaminergic activity of various stereoisomers of 2-(1H-imidazol-4-yl)cyclopropylamine, a structurally related compound. Their research aids in characterizing the binding site of the histamine H3 receptor, which is crucial for understanding the interaction of N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine with biological targets (De Esch et al., 1999).
Conformational Restriction for Improved Activity
Research has shown that the conformational restriction of biologically active compounds, such as those incorporating a cyclopropane ring, can enhance their activity. For instance, Kazuta et al. (2002) focused on the synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as conformationally restricted analogues of histamine, providing insights into the use of conformational restriction in drug development (Kazuta et al., 2002).
Safety and Hazards
properties
IUPAC Name |
N-[[1-(difluoromethyl)imidazol-2-yl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3/c9-8(10)13-4-3-11-7(13)5-12-6-1-2-6/h3-4,6,8,12H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTCUTZORLVKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC=CN2C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine |
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